COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL-

Descripción general

Descripción

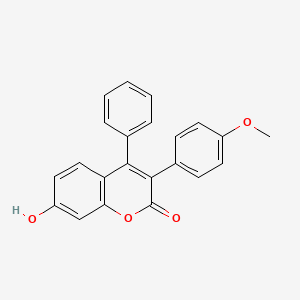

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- is a hydroxycoumarin derivative. This compound is characterized by the presence of a hydroxy group at position 7, a p-methoxyphenyl group at position 3, and a phenyl group at position 4 on the coumarin backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Organic Synthesis : COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- serves as a precursor in synthesizing more complex organic molecules. Its structural properties allow for further modifications leading to various derivatives with enhanced functionalities.

- Fluorescent Probe : It is employed as a fluorescent probe in analytical chemistry, useful for detecting specific biomolecules or monitoring chemical reactions due to its fluorescence properties.

Biology

- Enzyme Activity Studies : The compound is utilized in studying enzyme activities, particularly in assays that require fluorescent markers for detection. It has been shown to interact with various enzymes, providing insights into their mechanisms .

- Fluorescent Marker in Biological Assays : Its fluorescent properties make it suitable for use in biological assays, enabling visualization of cellular processes .

Medicine

- Therapeutic Potential : Research indicates that this coumarin derivative exhibits potential therapeutic properties:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and cell cycle arrest. For instance, it demonstrated an IC50 value of 15.2 μM against MCF-7 breast cancer cells by activating caspases involved in apoptosis .

- Anti-inflammatory and Antioxidant Effects : The compound has been investigated for its anti-inflammatory and antioxidant activities, contributing to its potential use in treating various inflammatory diseases .

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Singh et al. (2019) | MCF-7 (breast) | 15.2 | Caspase activation |

| Donnelly et al. (2008) | SKBr3 (breast) | 20.5 | DNA gyrase inhibition |

Industry

- Production of Dyes and Fragrances : The compound is utilized in the production of dyes and fragrances due to its pleasant aroma and color properties.

- Additives in Industrial Processes : It serves as an additive in various industrial applications, enhancing product stability and performance.

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- can induce apoptosis through caspase activation pathways. This highlights its potential as an anticancer agent with specific targeting capabilities.

Case Study 2: Fluorescent Probes for Enzyme Studies

A study identified a derivative of this coumarin as a high-affinity fluorescent probe for macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation and cancer. The compound exhibited strong binding affinity (Ki = 18 ± 1 nM) to the MIF tautomerase active site, facilitating the development of sensitive assays for studying MIF interactions .

Mecanismo De Acción

The mechanism of action of COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activities.

Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin

- 4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin

- Coumarin

Uniqueness

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Actividad Biológica

Coumarins are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific compound 7-Hydroxy-3-(p-Methoxyphenyl)-4-Phenylcoumarin (C22H16O4) has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and recent research findings.

- Chemical Formula : C22H16O4

- Molecular Weight : 344.366 g/mol

- Monoisotopic Mass : 344.104858995

1. Anticancer Activity

Research indicates that coumarin derivatives can inhibit various cancer cell lines through multiple mechanisms:

- Enzyme Inhibition : Coumarins exhibit inhibitory effects on protein kinases and caspases, which are crucial in cancer cell proliferation and apoptosis .

- Cell Cycle Arrest : Studies have shown that certain coumarin derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Singh et al. (2019) | MCF-7 (breast) | 15.2 | Caspase activation |

| Donnelly et al. (2008) | SKBr3 (breast) | 20.5 | DNA gyrase inhibition |

2. Neuroprotective Effects

The compound has demonstrated potential in neuroprotection, particularly against neurodegenerative diseases:

- Cholinesterase Inhibition : It is known to inhibit acetylcholinesterase (AChE), which is beneficial in Alzheimer's disease management .

- Monoamine Oxidase Inhibition : The compound also shows inhibitory activity against monoamine oxidase B (MAO-B), contributing to its neuroprotective properties.

| Activity Type | IC50 (μM) |

|---|---|

| AChE Inhibition | 2.18 |

| MAO-B Inhibition | 6.97 |

3. Anti-inflammatory Effects

Coumarins have been studied for their anti-inflammatory properties:

- Cyclooxygenase and Lipoxygenase Inhibition : These enzymes are involved in inflammatory processes, and coumarins can inhibit their activity, reducing inflammation .

4. Antioxidant Activity

The antioxidant properties of coumarins help in reducing oxidative stress:

- Reactive Oxygen Species (ROS) Regulation : Coumarin derivatives have been shown to regulate ROS levels, which can prevent cellular damage associated with oxidative stress .

Case Study 1: Anti-Alzheimer Activity

A study evaluated the efficacy of various coumarin derivatives in inhibiting cholinesterase enzymes. The derivative 7-Hydroxy-3-(p-Methoxyphenyl)-4-Phenylcoumarin was found to exhibit significant AChE inhibitory activity with an IC50 value of 2.18 μM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that the compound could induce apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent with an IC50 value of 15.2 μM against MCF-7 cells .

Propiedades

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4/c1-25-17-10-7-15(8-11-17)21-20(14-5-3-2-4-6-14)18-12-9-16(23)13-19(18)26-22(21)24/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNKFNRKRKBFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164613 | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-90-3 | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.